

Step-by-step Brilliant Blue G staining protocol for SDS-PAGE gels.

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Compound of Interest		
Compound Name:	Brilliant Blue G	
Cat. No.:	B7797370	Get Quote

Application Notes and Protocols

Topic: Step-by-step Brilliant Blue G Staining Protocol for SDS-PAGE Gels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brilliant Blue G (also known as Coomassie Brilliant Blue G-250) is a widely used dye for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][2] This method offers a simple, cost-effective, and relatively sensitive means of detecting protein bands within a gel matrix. The dye binds non-specifically to proteins, primarily through electrostatic interactions with basic and aromatic amino acid residues, resulting in the formation of a visible blue-colored complex.[3][4] This application note provides a detailed, step-by-step protocol for the successful staining of SDS-PAGE gels using Brilliant Blue G, including recipes for the necessary solutions and a workflow diagram for clarity.

Data Presentation

Following the staining and destaining procedures, quantitative analysis of the protein bands can be performed using densitometry software. The data can be summarized in a table for clear comparison of protein expression levels.



Band ID Molecular Migration Band Intensity Relative
Weight (kDa) Distance (cm) (Arbitrary Units) Abundance (%)

Experimental Protocol

This protocol outlines the standard procedure for staining SDS-PAGE gels with **Brilliant Blue G**.

Materials

- · SDS-PAGE gel with separated proteins
- Staining tray
- · Orbital shaker
- Deionized water
- Fixing Solution
- Staining Solution
- Destaining Solution

Solution Preparation

- 1. Fixing Solution (40% Methanol, 10% Acetic Acid)
- Methanol: 400 mL
- Glacial Acetic Acid: 100 mL
- Deionized Water: 500 mL
- Total Volume: 1 L
- 2. Staining Solution (0.1% Brilliant Blue G, 25% Methanol, 10% Acetic Acid)

Methodological & Application





Brilliant Blue G-250: 1 g

Methanol: 250 mL

Glacial Acetic Acid: 100 mL

Deionized Water: 650 mL

Total Volume: 1 L

 Note: Dissolve the Brilliant Blue G powder in methanol first, then add the acetic acid and water. Filter the solution if any particulates are visible.

3. Destaining Solution (10% Methanol, 10% Acetic Acid)

• Methanol: 100 mL

Glacial Acetic Acid: 100 mL

Deionized Water: 800 mL

Total Volume: 1 L

Staining Procedure

- Fixation: After electrophoresis, carefully remove the gel from the cassette and place it in a clean staining tray. Add a sufficient volume of Fixing Solution to fully immerse the gel.
 Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker.
 This step is crucial for removing SDS and precipitating the proteins within the gel matrix.[1]
- Staining: Decant the Fixing Solution and add the Staining Solution to the tray, ensuring the gel is completely covered. Incubate for 1-2 hours at room temperature with gentle agitation. For quicker staining, the solution can be briefly heated in a microwave, but caution should be taken to avoid boiling and to ensure proper ventilation.[5][6]
- Destaining: Pour off the Staining Solution. The gel will appear uniformly blue. Add Destaining Solution and incubate with gentle agitation.[7] Replace the Destaining Solution with a fresh solution every 30-60 minutes until the protein bands are clearly visible against a transparent

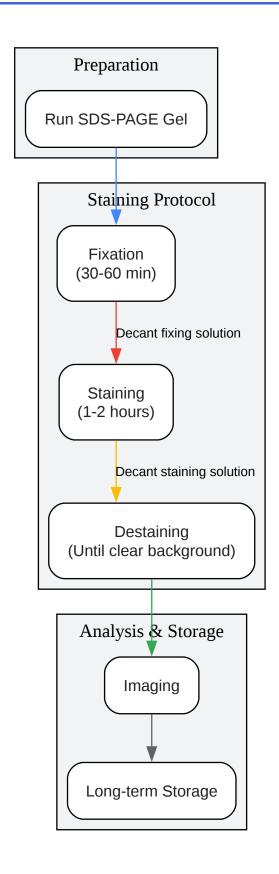


background.[3][7] The duration of this step can vary depending on the thickness of the gel and the desired background clarity.

• Visualization and Storage: Once the desired level of destaining is achieved, the gel can be imaged using a gel documentation system. For long-term storage, the gel can be kept in deionized water or a solution of 25% (v/v) ammonium sulfate at 4°C.

Experimental Workflow





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Caption: Workflow for **Brilliant Blue G** staining of SDS-PAGE gels.



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